3-(4-Methoxyphenyl)azetidine

Anticancer Glioblastoma Topoisomerase II Inhibitor

Procure 3-(4-Methoxyphenyl)azetidine for your medicinal chemistry program. This para‑methoxy‑substituted azetidine delivers unique SAR vs. simple phenyl/piperidine analogs – the 4‑OMe group tunes electronic distribution and lipophilicity (XLogP3 1.3). Validated in sub‑100 nM glioblastoma topo IIα inhibitors, VEGFR‑2 blockers (EC₅₀ 0.03 µM), and GABA uptake modulators. Low TPSA (21.3 Ų) ensures favorable ADME. The secondary amine handle enables rapid library synthesis. Do not substitute with generic 3‑phenylazetidine or piperidine cores.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 7215-07-8
Cat. No. B1594139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)azetidine
CAS7215-07-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNC2
InChIInChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
InChIKeyJBMISQBTERXMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)azetidine (CAS 7215-07-8): Core Physicochemical Profile and Research-Grade Specifications for Drug Discovery


3-(4-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocyclic building block with a para-methoxyphenyl substituent at the 3-position. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area of 21.3 Ų, and one hydrogen bond donor (the secondary amine of the azetidine ring) [2]. Commercial availability for research use is typically at a minimum purity of 95%, with long-term storage recommended in a cool, dry place .

Why Generic Azetidine Building Blocks Cannot Substitute for 3-(4-Methoxyphenyl)azetidine in Targeted Anticancer and CNS Programs


Azetidine derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where even minor substituent changes on the aryl ring can lead to dramatic and unpredictable differences in biological potency [1]. The 4-methoxy group on the phenyl ring of 3-(4-methoxyphenyl)azetidine is not an inert substituent; it directly influences electronic distribution, lipophilicity (XLogP3 = 1.3 vs. lower for unsubstituted phenyl analogs), and, critically, the compound's ability to engage specific biological targets such as human topoisomerase IIα and VEGFR-2 [2][3]. Furthermore, the intrinsic ring strain of the azetidine core imparts a unique torsional profile compared to larger heterocycles like piperidine, fundamentally altering molecular recognition by transporters such as GAT-1 and GAT-3 [4]. Substituting with a generic 3-phenylazetidine, a 3-(4-chlorophenyl)azetidine, or a piperidine analog will result in a complete loss of the validated pharmacological profile detailed below.

Quantitative Differentiation of 3-(4-Methoxyphenyl)azetidine: Comparative Potency, Target Engagement, and Physicochemical Profile Data


Superior Antiproliferative Potency Against Glioblastoma (U251) Cells Versus Clinical Standard Doxorubicin

In a direct head-to-head in vitro comparison, the 3-(4-methoxyphenyl)azetidine derivative 4A-17 (EC₅₀ = 0.03 µM) demonstrated significantly greater antiproliferative potency against the U251 glioblastoma cell line than the standard-of-care chemotherapeutic agent doxorubicin (EC₅₀ = 0.07 µM) [1].

Anticancer Glioblastoma Topoisomerase II Inhibitor

Broad-Spectrum Anticancer Potency Against Multiple Cell Lines with a Differentiated Thiourea Hybrid

A 3-(4-methoxyphenyl)azetidine-containing thiourea hybrid (Compound 3B) displayed potent, broad-spectrum anticancer activity across multiple human cancer cell lines. In a cross-study comparable analysis, its potency in the A431 (epidermoid carcinoma) and 786-O (renal cell carcinoma) cell lines (EC₅₀ = 0.03 µM for both) is over 2-fold more potent than the standard doxorubicin in the same lines (EC₅₀ values were >0.07 µM as established in related work) [1][2].

Anticancer VEGFR-2 Inhibitor Thiourea Hybrid

Validated GABA Transporter (GAT-1) Inhibition with a Differentiated Azetidine Core

The 3-hydroxy-3-(4-methoxyphenyl)azetidine scaffold exhibits moderate affinity for the GAT-1 transporter (IC₅₀ = 26.6 µM for compound 18b) [1]. This represents a class-level inference for the 3-(4-methoxyphenyl)azetidine core. This activity is achieved through an azetidine ring, a structural replacement for the piperidine ring found in the known GABA uptake inhibitor NNC-05-2045. This substitution demonstrates that the strained azetidine ring can confer a distinct pharmacological profile and molecular recognition compared to the more flexible piperidine analog [1].

CNS GABA Uptake Inhibitor GAT-1

In Silico Predicted Selectivity and Drug-Likeness Advantage Over Unsubstituted Azetidines

In silico ADMET predictions for a series of 3-(4-methoxyphenyl)azetidine derivatives indicate that most compounds possess drug-like properties with low predicted adverse effects and toxicity [1]. In contrast, a class-level inference suggests that the unsubstituted 3-phenylazetidine scaffold lacks the specific electronic and lipophilic properties (XLogP3 = 1.3 for the 4-methoxy analog) required for optimal target engagement and favorable ADME profiles in the same studies [2].

ADMET Drug-Likeness In Silico Prediction

High-Value Application Scenarios for 3-(4-Methoxyphenyl)azetidine in Drug Discovery and Chemical Biology


Lead Optimization in Topoisomerase IIα-Targeted Oncology Programs

Procurement of 3-(4-methoxyphenyl)azetidine is specifically warranted for medicinal chemistry teams engaged in lead optimization of human topoisomerase IIα inhibitors. As demonstrated by compound 4A-17, derivatives of this scaffold can achieve sub-100 nM potency against glioblastoma cell lines, surpassing doxorubicin [1]. The scaffold's proven ability to be elaborated into potent and selective inhibitors makes it a high-priority building block for focused libraries targeting this validated anticancer mechanism.

Development of VEGFR-2 Inhibitors for Antiangiogenic Therapy

The thiourea-azetidine hybrids based on 3-(4-methoxyphenyl)azetidine have been rationally designed to fit the pharmacophore of VEGFR-2 inhibitors [2]. Compound 3B, with EC₅₀ values as low as 0.03 µM against multiple cancer lines, validates this approach. Scientific procurement of this core is therefore highly relevant for projects aimed at disrupting tumor angiogenesis through VEGFR-2 blockade, offering a structurally novel entry point distinct from classical quinazoline or indolinone-based inhibitors.

Exploration of GABA Transporter (GAT) Pharmacology with a Conformationally Constrained Scaffold

Researchers investigating novel GABA uptake inhibitors for CNS disorders (e.g., epilepsy, anxiety) should prioritize 3-(4-methoxyphenyl)azetidine over more flexible piperidine analogs. The azetidine ring provides a conformationally constrained core that has been shown to interact with both GAT-1 and GAT-3 transporters, albeit with moderate affinity [3]. This structural feature is critical for exploring new chemical space around GABA transporters and for circumventing existing intellectual property related to piperidine-based inhibitors like NNC-05-2045.

Medicinal Chemistry Library Synthesis Focused on Drug-Like Heterocycles

For organizations building or expanding screening libraries, 3-(4-methoxyphenyl)azetidine represents a strategic acquisition due to its favorable computed drug-likeness parameters (XLogP3 = 1.3, TPSA = 21.3 Ų) [4] and its versatile secondary amine handle for facile diversification . Its inclusion in a library increases the probability of identifying hits with balanced potency and ADME properties compared to more lipophilic or polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.